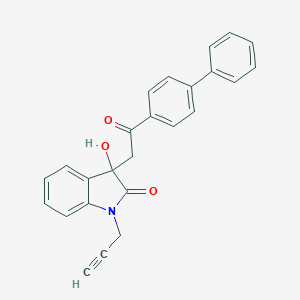![molecular formula C24H22N2O4 B214775 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDP-1 and has been found to have potential applications in various fields such as medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of BDP-1 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, BDP-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. BDP-1 has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been found to have several biochemical and physiological effects in the body. In particular, it has been found to reduce inflammation and pain, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease. BDP-1 has also been found to have insecticidal properties, which make it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP-1 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of BDP-1 is that it is not very water-soluble, which can make it difficult to administer to animals or to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on BDP-1. One area of focus is on its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another area of focus is on its potential use as a pesticide in agriculture. Additionally, there is ongoing research on the mechanism of action of BDP-1 and its potential use in treating other diseases such as cancer and inflammatory disorders. Overall, BDP-1 has shown great potential for use in various fields and is an area of active research.
Métodos De Síntesis
The synthesis of BDP-1 involves a multi-step process that requires several reagents and solvents. The starting material for the synthesis is 2-methoxy-5-nitrobenzoic acid, which is then converted to 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol through a series of chemical reactions. The final step involves the coupling of 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol with 2-(2,3-dimethylphenoxy)acetyl chloride to form BDP-1. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
BDP-1 has been extensively studied in scientific research due to its potential applications in various fields. In medicine, BDP-1 has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, BDP-1 has been found to have insecticidal properties and can be used as a pesticide. In industry, BDP-1 has been studied for its potential use in the production of polymers and other materials.
Propiedades
Nombre del producto |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C24H22N2O4 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-7-6-10-20(16(15)2)29-14-23(27)25-19-13-17(11-12-21(19)28-3)24-26-18-8-4-5-9-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
Clave InChI |
CSQNJVWHCOFNKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)